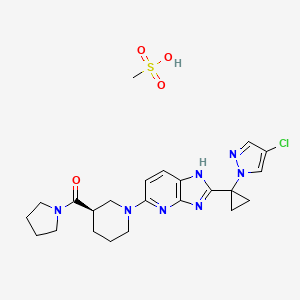

PF-06424439 methanesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFDNQQOJUJFL-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PF-06424439 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent and selective, orally bioavailable small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 is a key enzyme in the terminal step of triglyceride (TG) synthesis.[2] By inhibiting DGAT2, PF-06424439 effectively reduces triglyceride synthesis, leading to a decrease in plasma and hepatic lipid levels. This technical guide provides a comprehensive overview of the mechanism of action of PF-06424439, detailing its biochemical properties, preclinical pharmacology, and the signaling pathways it modulates. The information presented is intended to support further research and development efforts in the field of metabolic diseases and oncology.

Core Mechanism of Action: Inhibition of DGAT2

PF-06424439 is a highly potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 catalyzes the final and rate-limiting step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2] The inhibition of DGAT2 by PF-06424439 is characterized as slowly reversible, time-dependent, and noncompetitive with respect to the acyl-CoA substrate.[3][4]

In Vitro Potency and Selectivity

PF-06424439 demonstrates nanomolar potency against human DGAT2. Its selectivity is a key feature, with no significant activity observed against the related acyltransferases DGAT1, monoacylglycerol acyltransferase (MGAT) 1, 2, and 3.[5] This high selectivity minimizes off-target effects and underscores its potential as a targeted therapeutic agent.

| Parameter | Value | Enzyme/Target | Reference |

| IC50 | 14 nM | Human DGAT2 | [3][4][5] |

| Selectivity | >50 µM (IC50) | DGAT1, MGAT1, MGAT2, MGAT3 | [1] |

Signaling Pathway Modulation: Beyond Triglyceride Synthesis

Recent studies have elucidated a secondary mechanism of action for PF-06424439 that extends beyond the direct inhibition of triglyceride synthesis. The inhibition of DGAT2 leads to an accumulation of its substrate, diacylglycerol (DAG), in the endoplasmic reticulum (ER). This accumulation is thought to drive a shift in lipid metabolism, favoring the synthesis of phospholipids such as phosphatidylethanolamine (PE). The resulting increase in PE concentration within the ER membrane has been shown to block the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6]

SREBP-1 is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By preventing the activation of SREBP-1, PF-06424439 effectively downregulates the entire lipogenic program, contributing to the reduction in hepatic steatosis.[6]

Preclinical Pharmacology

The efficacy of PF-06424439 has been demonstrated in various preclinical models of dyslipidemia and metabolic disease.

In Vivo Efficacy in Rodent Models

Oral administration of PF-06424439 has been shown to significantly reduce plasma triglyceride and cholesterol levels in dyslipidemic rodent models.[7] The primary models used for these investigations include sucrose-fed rats and LDL receptor knockout (Ldlr-/-) mice maintained on a high-fat, high-cholesterol diet.[1]

| Animal Model | Dose | Effect | Reference |

| Sucrose-fed rats | 0.1-10 mg/kg | Dose-dependent reduction in plasma triglycerides | [1] |

| Ldlr-/- mice on high-fat, high-cholesterol diet | 60 mg/kg/day | Reduction in plasma cholesterol and triglycerides; reduction in hepatic triglycerides | [1][3] |

Pharmacokinetic Profile

PF-06424439 exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

| Species | Parameter | Value | Reference |

| Rat | Half-life (t1/2) | 1.4 hours | [2] |

| Clearance | 18 mL/min/kg | [2] | |

| Oral Bioavailability | >100% | [2] | |

| Dog | Half-life (t1/2) | 1.2 hours | [2] |

| Clearance | 18 mL/min/kg | [2] | |

| Oral Bioavailability | >100% | [2] |

Experimental Protocols

DGAT2 Enzyme Inhibition Assay (In Vitro)

A definitive, detailed public protocol for the specific DGAT2 enzyme inhibition assay used for PF-06424439 is not available. However, a general methodology can be inferred from the literature. Such assays typically involve incubating the DGAT2 enzyme (often from recombinant sources) with its substrates, diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), in the presence and absence of the inhibitor. The enzymatic activity is determined by measuring the amount of radiolabeled triglyceride formed.

In Vivo Dyslipidemia Model

The following provides a generalized protocol for evaluating the efficacy of PF-06424439 in a rodent model of dyslipidemia, based on published studies.

-

Animal Model: Male LDL receptor knockout (Ldlr-/-) mice.

-

Diet: A high-fat, high-cholesterol diet is administered to induce a dyslipidemic phenotype. The exact composition of the diet is often proprietary but is designed to elevate plasma cholesterol and triglycerides.

-

Treatment: PF-06424439 is typically administered orally, for example, at a dose of 60 mg/kg/day.[3] The duration of treatment can vary depending on the study objectives.

-

Sample Collection: Blood samples are collected at baseline and at various time points during the study to measure plasma lipid levels. At the end of the study, liver tissue may be harvested for the analysis of hepatic triglyceride content.

-

Analysis: Plasma total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic assays.

Potential Therapeutic Applications

The primary therapeutic indication for a DGAT2 inhibitor like PF-06424439 is in the treatment of metabolic diseases characterized by hyperlipidemia and hepatic steatosis, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

More recently, research has explored the role of DGAT2 and lipid metabolism in cancer. Some studies suggest that inhibiting DGAT2 with PF-06424439 can reduce the formation of lipid droplets in cancer cells, which may be important for their proliferation and survival.[8] Furthermore, PF-06424439 has been shown to sensitize breast cancer cells to radiation therapy.[8] In preclinical models of gastric cancer, PF-06424439 has demonstrated the ability to suppress metastasis.[9]

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. While other DGAT2 inhibitors have entered clinical development for metabolic diseases, the clinical status of PF-06424439 remains undisclosed.

Conclusion

This compound is a potent and selective DGAT2 inhibitor with a well-defined primary mechanism of action. Its ability to reduce triglyceride synthesis is further enhanced by a secondary mechanism involving the suppression of the SREBP-1 lipogenic pathway. Preclinical studies have demonstrated its efficacy in reducing plasma and hepatic lipids in relevant animal models. While its primary potential lies in the treatment of metabolic disorders, emerging research suggests a possible role in oncology. The lack of publicly available clinical trial data for PF-06424439 indicates that its development may be in the early preclinical stage or has not been pursued into human studies. This comprehensive technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of DGAT2 inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

PF-06424439 Methanesulfonate: A Technical Guide to a Potent and Selective DGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride synthesis. This technical guide provides a comprehensive overview of PF-06424439, including its mechanism of action, key quantitative data, and detailed experimental protocols derived from published literature. The information is intended to support researchers and professionals in the fields of metabolic disease and oncology.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | |

| Formal Name | [(3R)-1-[2-[1-(4-chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinyl-methanone, monomethanesulfonate | |

| CAS Number | 1469284-79-4 | |

| Molecular Formula | C22H26ClN7O • CH3SO3H | |

| Molecular Weight | 536.0 g/mol | |

| Primary Target | Diacylglycerol Acyltransferase 2 (DGAT2) | |

| Therapeutic Area | Metabolic Diseases (Hyperlipidemia, Hepatic Steatosis), Oncology |

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate. It specifically targets DGAT2, which catalyzes the final step of triglyceride (TG) synthesis from diacylglycerol (DAG) and acyl-CoA. By inhibiting DGAT2, PF-06424439 effectively reduces the synthesis and storage of triglycerides in the form of lipid droplets. This mechanism has shown potential in ameliorating conditions characterized by excess lipid accumulation, such as nonalcoholic steatohepatitis (NASH), and in sensitizing cancer cells to radiation therapy.

Signaling Pathway

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Enzyme | Reference |

| DGAT2 IC50 | 14 nM | Human DGAT2 | |

| DGAT1 IC50 | >50 µM | Human DGAT1 | |

| MGAT2 IC50 | >50 µM | Human MGAT2 | |

| MGAT3 IC50 | >50 µM | Human MGAT3 | |

| MCF7 Cell IC50 (24h) | 214.4 µM | MCF7 | |

| MCF7 Cell IC50 (48h) | 109.8 µM | MCF7 | |

| MCF7 Cell IC50 (72h) | 102 µM | MCF7 | |

| MCF7 Cell IC50 (96h) | 101.5 µM | MCF7 | |

| Apparent Inhibition Constant (Ki*app) | 16.7 nM | DGAT2 | |

| Dissociation Half-life (t1/2) | 1.2 hours | DGAT2 |

Pharmacokinetic Parameters

| Species | Parameter | Value | Route | Reference |

| Rat | Half-life (t1/2) | 1.4 hours | IV | |

| Rat | Clearance (CL) | 18 mL/min/kg | IV | |

| Rat | Oral Bioavailability (F) | >100% | PO | |

| Dog | Half-life (t1/2) | 1.2 hours | IV | |

| Dog | Clearance (CL) | 18 mL/min/kg | IV | |

| Dog | Oral Bioavailability (F) | >100% | PO |

Experimental Protocols

DGAT2 Enzyme Inhibition Assay (General Protocol)

While a specific, detailed protocol for the 14 nM IC50 determination is not available in the public domain, a general methodology can be inferred from standard biochemical assays for DGAT enzymes.

Methodology:

-

Enzyme Preparation: A source of DGAT2 enzyme, such as microsomes from Sf9 cells overexpressing human DGAT2, is prepared.

-

Substrate Preparation: Substrates, including diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]Oleoyl-CoA), are prepared in an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of PF-06424439 are pre-incubated with the enzyme preparation.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., isopropanol/heptane/water).

-

Triglyceride Separation: The newly synthesized radiolabeled triglycerides are separated from other lipids, typically by thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.

-

IC50 Calculation: The concentration of PF-06424439 that inhibits 50% of DGAT2 activity is calculated.

Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effect of PF-06424439 on breast cancer cells.

Materials:

-

MCF7 breast cancer cell line

-

96-well black polystyrene microplates

-

This compound

-

PrestoBlue™ Cell Viability Reagent

-

Standard cell culture medium and reagents

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed MCF7 cells in 96-well black polystyrene microplates at a density of 4.7 x 10³ cells/well.

-

Cell Attachment: Incubate the plates overnight at 37°C to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72, and 96 hours).

-

Viability Assessment: Add PrestoBlue™ Cell Viability Reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for the recommended time.

-

Measurement: Measure the fluorescence at 590 nm using a spectrophotometer.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values at each time point.

In Vivo Efficacy in a Dyslipidemia Rodent Model

This protocol is based on descriptions of in vivo studies with PF-06424439.

Animal Model:

-

Sucrose-fed rats or LDL receptor knockout (Ldlr-/-) mice on a high-fat, high-cholesterol diet.

Dosing:

-

Administer PF-06424439 orally (p.o.) at various doses (e.g., 0.1-10 mg/kg in rats, 60 mg/kg/day in mice).

Sample Collection:

-

Collect blood samples at specified time points to measure plasma triglyceride and cholesterol levels.

-

At the end of the study, collect liver tissue to measure hepatic triglyceride levels.

Analysis:

-

Analyze plasma and hepatic lipid levels using standard biochemical assays.

-

Compare the lipid levels in the PF-06424439-treated group to the vehicle-treated control group to determine the compound's efficacy in reducing dyslipidemia.

Applications in Research

PF-06424439 serves as a valuable research tool for:

-

Investigating the role of DGAT2 in metabolic diseases: Its high selectivity allows for the specific interrogation of DGAT2 function in cellular and animal models of obesity, type 2 diabetes, and NASH.

-

Exploring the link between lipid metabolism and cancer: Studies have utilized PF-06424439 to understand how the inhibition of lipid droplet formation affects cancer cell proliferation, migration, and sensitivity to therapies like radiation.

-

Drug discovery and development: As a well-characterized DGAT2 inhibitor, it can be used as a reference compound in the screening and development of new therapeutic agents targeting lipid metabolism.

Conclusion

This compound is a highly potent and selective DGAT2 inhibitor with demonstrated in vitro and in vivo activity. Its well-defined mechanism of action and favorable pharmacokinetic profile in preclinical species make it a critical tool for advancing our understanding of DGAT2's role in health and disease. This guide provides a foundational resource for researchers to design and execute experiments utilizing this important chemical probe.

PF-06424439 Methanesulfonate: A Technical Whitepaper on a Potent and Selective DGAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride synthesis, making it a compelling therapeutic target for metabolic diseases. This whitepaper details the mechanism of action, preclinical pharmacology, and available pharmacokinetic data for PF-06424439. Experimental protocols for relevant assays are described, and key signaling pathways and experimental workflows are visualized. While extensive preclinical data exists, public information regarding clinical trials specifically for PF-06424439 is not available at the time of this writing.

Introduction

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] Its role in lipid homeostasis has positioned it as a significant target for therapeutic intervention in metabolic disorders characterized by hyperlipidemia and ectopic fat deposition, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an orally bioavailable small molecule developed as a potent and selective inhibitor of DGAT2.[2] This document serves as a comprehensive technical resource on the core scientific and pharmacological aspects of PF-06424439.

Mechanism of Action

PF-06424439 is an imidazopyridine-based compound that acts as a highly potent and selective inhibitor of human DGAT2.[2][3] It exhibits noncompetitive, slowly reversible, and time-dependent inhibition of the DGAT2 enzyme.[1] The inhibitory activity of PF-06424439 is highly specific for DGAT2, with significantly less activity against other related acyltransferases such as DGAT1, MGAT1, MGAT2, and MGAT3.[4]

The inhibition of DGAT2 by PF-06424439 directly blocks the synthesis of new triglycerides. This primary mechanism of action leads to a downstream effect on lipid metabolism, including a reduction in the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. This dual action of inhibiting triglyceride formation and suppressing the synthesis of their precursors contributes to its lipid-lowering effects.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| Human DGAT2 IC50 | 14 nM | [2][3] |

| DGAT1 IC50 | >50 µM | [5] |

| MGAT1 IC50 | No significant activity | [4] |

| MGAT2 IC50 | >50 µM | [5] |

| MGAT3 IC50 | No significant activity | [4] |

Preclinical Pharmacokinetics

| Species | Parameter | Value | Reference |

| Rat | Clearance | 18 mL/min/kg | [3] |

| Half-life (t½) | 1.4 hours | [3] | |

| Oral Bioavailability | >100% | [3] | |

| Dog | Clearance | 18 mL/min/kg | [3] |

| Half-life (t½) | 1.2 hours | [3] | |

| Oral Bioavailability | >100% | [3] |

Preclinical Efficacy in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Sucrose-fed rats | 0.1-10 mg/kg | Dose-dependent reduction in plasma triglyceride levels. | [5] |

| LDL receptor knockout mice on a high-fat, high-cholesterol diet | 60 mg/kg/day | Reduction in plasma cholesterol and triglycerides, as well as hepatic triglycerides. | [5] |

Experimental Protocols

DGAT2 Enzyme Activity Assay (Adapted from general protocols)

This protocol describes a representative method for determining the enzymatic activity of DGAT2 in the presence of an inhibitor such as PF-06424439.

Materials:

-

Microsomal preparations containing human DGAT2

-

This compound

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[14C]-Oleoyl-CoA (radiolabeled substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 0.5 mg/mL BSA)

-

Quenching solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a stock solution of PF-06424439 in a suitable solvent (e.g., DMSO).

-

Serially dilute the inhibitor to obtain a range of concentrations for IC50 determination.

-

In a reaction tube, pre-incubate the microsomal preparation with the inhibitor or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrates: DAG and [14C]-Oleoyl-CoA.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.

-

Stop the reaction by adding the quenching solution.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the organic phase onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v) to separate the triglycerides from the unreacted substrates.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of PF-06424439 and determine the IC50 value.

In Vivo Efficacy Study in a Dyslipidemic Rodent Model

Animal Model:

-

Male Sprague-Dawley rats on a high sucrose diet to induce hypertriglyceridemia.

Procedure:

-

Acclimatize animals and provide ad libitum access to the high sucrose diet.

-

Prepare this compound in a suitable vehicle for oral administration.

-

Group the animals and administer PF-06424439 or vehicle control orally at various dose levels (e.g., 0.1, 1, 10 mg/kg) once daily for a specified duration (e.g., 7 days).

-

Collect blood samples at baseline and at specified time points post-dose.

-

Separate plasma and analyze for triglyceride and cholesterol levels using standard biochemical assays.

-

At the end of the study, euthanize the animals and collect liver tissue for analysis of hepatic triglyceride content.

-

Compare the lipid levels in the treated groups to the vehicle control group to determine the efficacy of PF-06424439.

Visualizations

Caption: DGAT2 Signaling Pathway and Point of Inhibition by PF-06424439.

Caption: General Experimental Workflow for the Evaluation of PF-06424439.

Conclusion and Future Directions

This compound is a potent and selective DGAT2 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of dyslipidemia. The available pharmacokinetic data in animal models suggest good oral bioavailability. The inhibition of DGAT2 presents a promising strategy for the treatment of metabolic diseases associated with elevated triglyceride levels and hepatic steatosis.

The significant gap in publicly available clinical trial data for PF-06424439 makes it difficult to assess its potential in humans. Future research and publications on the clinical safety, tolerability, pharmacokinetics, and efficacy of PF-06424439 will be crucial to fully understand its therapeutic utility. Further investigation into the long-term effects of DGAT2 inhibition and the potential for combination therapies will also be important areas of exploration for this class of compounds. Other DGAT2 inhibitors, such as ervogastat (PF-06865571), have progressed into clinical trials, and the outcomes of these studies may provide valuable insights into the therapeutic potential of targeting DGAT2.

References

PF-06424439 methanesulfonate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and biological properties of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties

This compound is an orally bioavailable small molecule that has been investigated for its potential therapeutic effects in metabolic diseases.[1][2] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate | [3] |

| Molecular Formula | C₂₂H₂₆ClN₇O · CH₄O₃S | [4] |

| Molecular Weight | 536.05 g/mol | [4][5] |

| CAS Number | 1469284-79-4 | [4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Appearance | White to light brown powder | [6] |

| Optical Activity | [α]/D +7 to +11° (c = 1.0 in methanol) | [6] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.

| Solvent | Solubility | Notes | Reference |

| Water | 10 mg/mL (clear solution) | Soluble to 100 mM.[4][6] | [4][6] |

| DMSO | 88 mg/mL (164.16 mM) | Soluble to 100 mM.[4][7] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[7] | [4][7] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥2.08 mg/mL (3.88 mM) | Clear solution.[8] Sonication is recommended.[5] | [5][8] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.08 mg/mL (3.88 mM) | Clear solution.[8] | [8] |

| 10% DMSO + 90% Corn Oil | ≥2.08 mg/mL (3.88 mM) | Clear solution.[8] | [8] |

Mechanism of Action and Biological Activity

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC₅₀ of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway

In Vitro and In Vivo Efficacy

In Vitro:

-

In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]

-

In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and inhibits cell migration.[9]

In Vivo:

-

Oral administration to dyslipidemic rodent models leads to a decrease in circulating and hepatic lipids.[2]

-

In Ldlr-/- mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma triglyceride and cholesterol levels.[5][8]

-

In rats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]

Experimental Protocols

Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effects of PF-06424439 on breast cancer cells.[5][7]

1. Cell Seeding:

-

Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.[7]

-

Incubate overnight at 37°C to allow for cell attachment.[7]

2. Treatment:

-

The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72, and 96 hours).[5][7]

3. Cell Viability Measurement:

-

Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[7]

-

Measure the fluorescence at 590 nm using a spectrophotometer.[5]

-

The IC₅₀ can be calculated from the dose-response curve at a specific time point (e.g., 72 hours).[5]

Synthesis

The synthesis of PF-06424439 has been described as a highly telescoped process, enabling the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis highlighted challenges in the construction of the imidazopyridine ring, including the lability of a triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics

| Species | Dose & Route | Clearance | Half-life (t₁/₂) | Oral Bioavailability | Reference |

| Rat | 1 mg/kg, i.v. | 18 mL/min/kg | 1.4 hours | >100% | [1] |

| Dog | - | 18 mL/min/kg | 1.2 hours | >100% | [1] |

Logical Relationships of In Vivo Effects

The administration of PF-06424439 leads to a cascade of effects stemming from its primary mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06424439 Methanesulfonate: A Technical Overview of its IC50 and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439, as its methanesulfonate salt, is a potent and selective small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a crucial enzyme in the terminal step of triglyceride synthesis.[5][6] This technical guide provides an in-depth overview of the inhibitory activity of PF-06424439, focusing on its half-maximal inhibitory concentration (IC50) values, the experimental methodologies used for its determination, and its impact on cellular signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of PF-06424439 has been characterized in both enzymatic and cell-based assays. A significant distinction exists between its direct enzymatic inhibition and its effects on cell viability, which occur at substantially different concentrations.

| Assay Type | Target | IC50 Value | Notes |

| Enzymatic Assay | DGAT2 | 14 nM | Potent and selective inhibition of the isolated enzyme.[1][2][3][4][7][8] |

| Cell Viability Assay | MCF7 Cells (24h) | 214.4 µM | Time-dependent effect on cell viability.[9] |

| Cell Viability Assay | MCF7 Cells (48h) | 109.8 µM | |

| Cell Viability Assay | MCF7 Cells (72h) | 102 µM | |

| Cell Viability Assay | MCF7 Cells (96h) | 101.5 µM |

Mechanism of Action

PF-06424439 is characterized as a slowly reversible, time-dependent inhibitor of DGAT2.[1][2][3][5] Its mechanism of inhibition is noncompetitive with respect to the acyl-CoA substrate.[1][3][5] Mechanistic studies have revealed a two-step binding process where the initial enzyme-inhibitor complex isomerizes to a more stable, higher-affinity complex.[5] This results in a long residence time on the target enzyme.[5]

Signaling Pathway

PF-06424439 directly targets the triglyceride synthesis pathway by inhibiting DGAT2. This enzyme catalyzes the final and rate-limiting step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. The inhibition of DGAT2 leads to a reduction in the synthesis of triglycerides and consequently, a decrease in the formation of lipid droplets within cells.[6][9] In the context of cancer biology, the accumulation of lipid droplets has been linked to several signaling pathways, including the PI3K/AKT/mTOR pathway.[6]

Experimental Protocols

DGAT2 Enzymatic IC50 Determination (Representative Protocol)

A detailed experimental protocol for the specific 14 nM IC50 value determination is not publicly available in the provided search results. However, a typical biochemical assay for DGAT2 inhibition would follow these general steps:

-

Enzyme and Substrate Preparation : Recombinant human DGAT2 is purified. The substrates, diacylglycerol and a radiolabeled or fluorescently tagged fatty acyl-CoA, are prepared in a suitable assay buffer.

-

Inhibitor Preparation : PF-06424439 methanesulfonate is serially diluted to a range of concentrations.

-

Assay Reaction : The DGAT2 enzyme is pre-incubated with varying concentrations of PF-06424439. The reaction is initiated by the addition of the substrates.

-

Reaction Termination and Product Detection : The reaction is stopped after a defined period. The amount of triglyceride product is quantified, typically by measuring the incorporated radiolabel or fluorescence.

-

Data Analysis : The percentage of inhibition at each concentration of PF-06424439 is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell Viability Assay in MCF7 Cells

The following protocol is based on the methodology used to determine the IC50 values of PF-06424439 on MCF7 breast cancer cell viability.[9][10][11]

-

Cell Culture : MCF7 cells are cultured in appropriate media and conditions.

-

Cell Seeding : Cells are seeded into 96-well microplates at a density of 4.7 x 10³ cells per well and incubated overnight to allow for attachment.[10]

-

Compound Treatment : Cells are treated with a range of concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for various durations (24, 48, 72, and 96 hours).[9][10]

-

Viability Assessment : Cell viability is measured using a reagent such as PrestoBlue.[10][11] The fluorescence or absorbance is read using a plate reader.

-

Data Analysis : The cell viability at each concentration is normalized to the vehicle-treated control. The IC50 values are calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent inhibitor of the DGAT2 enzyme with an IC50 of 14 nM. Its inhibitory effect on cell viability is observed at significantly higher concentrations and is time-dependent. The compound's mechanism as a slowly reversible, noncompetitive inhibitor highlights its potential for sustained target engagement. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential and biological effects of DGAT2 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Acyltransferase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

Preclinical Profile of PF-06424439 Methanesulfonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][4] Preclinical studies have demonstrated the potential of PF-06424439 in metabolic diseases and oncology. This document provides a comprehensive summary of the available preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presented in a format designed for researchers and drug development professionals.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate.[2][3][4] The inhibition follows a two-step binding mechanism, where an initial enzyme-inhibitor complex isomerizes to a higher affinity complex, resulting in a long residence time.[4] This inhibition of DGAT2 leads to a reduction in triglyceride synthesis. In cancer cells, inhibition of DGAT2 by PF-06424439 has been shown to decrease lipid droplet content, inhibit cell migration, and enhance radiosensitivity.[5][6] Furthermore, it can suppress the epithelial-to-mesenchymal transition (EMT) and modulate the expression of cancer stem cell markers.[7][8] In the context of hepatic steatosis, PF-06424439 not only blocks triglyceride synthesis but also suppresses SREBP-1 cleavage, a key transcriptional activator of lipogenesis.[9]

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PF-06424439 Methanesulfonate in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases characterized by hyperlipidemia and ectopic fat accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] This technical guide provides a comprehensive overview of PF-06424439, including its mechanism of action, experimental protocols for its evaluation, and key preclinical data.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2, acting in a noncompetitive manner with respect to the acyl-CoA substrate.[2] DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[4] By inhibiting DGAT2, PF-06424439 directly blocks the synthesis of new triglycerides.

Recent research has uncovered a dual mechanism of action for DGAT2 inhibition. Beyond directly blocking triglyceride synthesis, the inhibition of DGAT2 by compounds like PF-06424439 leads to an increase in phosphatidylethanolamine (PE) levels in the endoplasmic reticulum (ER).[4][6] This elevation in ER PE content suppresses the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis.[4][6] The inhibition of SREBP-1 cleavage leads to a downstream reduction in the expression of lipogenic genes, further contributing to the reduction of hepatic steatosis.[4]

Signaling Pathway of DGAT2 Inhibition

The following diagram illustrates the signaling pathway affected by PF-06424439.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-06424439 Methanesulfonate and its Impact on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a critical enzyme in the terminal step of triglyceride synthesis. This technical guide provides a comprehensive overview of the current scientific understanding of PF-06424439's effects on lipid metabolism. It consolidates available preclinical data on its efficacy, details the experimental methodologies employed in its evaluation, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of metabolic disease and drug development.

Introduction to this compound

PF-06424439 is an orally bioavailable small-molecule inhibitor targeting Diacylglycerol Acyltransferase 2 (DGAT2).[1] DGAT2 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3] Given the central role of triglycerides in energy storage and their implication in various metabolic disorders, including dyslipidemia, hepatic steatosis, and obesity, DGAT2 has emerged as a promising therapeutic target.

PF-06424439 has been identified as a potent and selective inhibitor of human DGAT2 with an IC50 of 14 nM.[4] Its mechanism of action is described as slowly reversible, time-dependent, and noncompetitive with respect to the acyl-CoA substrate. Preclinical studies have demonstrated its ability to decrease circulating and hepatic lipids in rodent models of dyslipidemia.[1]

Quantitative Data on the Effects of PF-06424439 on Lipid Metabolism

The following tables summarize the quantitative data available from preclinical studies on the effects of this compound.

Table 1: In Vitro Efficacy of PF-06424439

| Parameter | Cell Line | Concentration(s) | Observed Effect | Citation(s) |

| DGAT2 Inhibition (IC50) | Human DGAT2 | 14 nM | Potent inhibition of enzyme activity | [4] |

| Cell Viability (IC50) | MCF7 | 24h: 214.4 µM, 48h: 109.8 µM, 72h: 102 µM, 96h: 101.5 µM | Dose- and time-dependent reduction in cell viability | [2] |

| Gene Expression | MCF7 | 10 µM (72h) | Reduction in mRNA expression of HMGCR, FASN, DGAT2, PLIN1, TIP47, and PLIN5 | [2] |

Table 2: In Vivo Pharmacokinetics of PF-06424439

| Animal Model | Half-life (t½) | Clearance (CL) | Oral Bioavailability (F) | Citation(s) |

| Rat | 1.4 hours | 18 mL/min/kg | >100% | [4] |

| Dog | 1.2 hours | 18 mL/min/kg | >100% | [4] |

Table 3: In Vivo Efficacy of PF-06424439 in Dyslipidemic Rodent Models

| Animal Model | Treatment Regimen | Effect on Plasma Lipids | Citation(s) |

| Ldlr-/- Mice | 60 mg/kg/day (p.o.) for 3 days | Reduced plasma triglyceride and cholesterol levels | [1] |

| Dyslipidemic Rat Model | Not specified | Reduced plasma triglyceride and cholesterol levels | [5] |

Note: Specific quantitative reductions in plasma triglyceride and cholesterol levels from in vivo studies are not detailed in the currently available public literature.

Experimental Protocols

This section outlines the methodologies used in key studies investigating PF-06424439.

In Vitro Studies in MCF7 Breast Cancer Cells

-

Cell Culture: MCF7 cells were cultured in standard conditions.

-

Treatment: Cells were treated with PF-06424439 at concentrations ranging from 1 µM to 200 µM for 24, 48, 72, and 96 hours.

-

Cell Viability Assay: Cell viability was assessed using a PrestoBlue Cell Viability Reagent.

-

Gene Expression Analysis (RT-qPCR):

-

MCF7 cells were treated with 10 µM of PF-06424439 for 72 hours.

-

Total RNA was extracted and reverse transcribed into cDNA.

-

Quantitative PCR was performed to measure the relative mRNA expression of HMGCR, FASN, DGAT2, PLIN1, TIP47, and PLIN5.[2]

-

-

Lipid Droplet Staining: Lipid droplets were visualized using specific staining methods to assess changes in lipid content.[6]

-

Cell Migration Assay: The effect on cell migration was evaluated following treatment with PF-06424439.[6]

In Vivo Studies in Dyslipidemic Rodent Models

-

Animal Models:

-

Drug Administration: PF-06424439 was administered orally (p.o.). In the Ldlr-/- mouse study, a dose of 60 mg/kg/day was given for 3 days.[1]

-

Lipid Analysis: Plasma was collected to measure triglyceride and cholesterol levels. The specific analytical methods used (e.g., enzymatic assays) were not explicitly stated in the reviewed literature.

-

Diet: For the Ldlr-/- mice, a high-fat diet is typically used to induce a dyslipidemic phenotype, often containing a high percentage of fat and cholesterol.[3][5] However, the exact composition of the diet used in the PF-06424439 studies was not specified.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of PF-06424439 is the direct inhibition of DGAT2 enzymatic activity. This disrupts the final step of triglyceride synthesis.

DGAT2-Mediated Triglyceride Synthesis Pathway

DGAT2 is a key enzyme in the de novo synthesis of triglycerides. It preferentially utilizes newly synthesized fatty acids to esterify diacylglycerol.

Regulation of DGAT2 Expression and Activity

The expression and activity of DGAT2 are subject to regulation at multiple levels, influencing the rate of triglyceride synthesis.

Studies have indicated that the MEK/ERK signaling pathway can suppress the gene expression of DGAT2.[7] At the post-translational level, the stability of the DGAT2 protein is regulated by the E3 ligase gp78, which targets it for ubiquitin-dependent proteasomal degradation through the endoplasmic-reticulum-associated degradation (ERAD) pathway.[2]

Experimental Workflow for In Vitro Gene Expression Analysis

The following diagram illustrates a typical workflow for assessing the impact of PF-06424439 on gene expression in a cell-based assay.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of DGAT2 that has demonstrated clear effects on lipid metabolism in preclinical models. Its ability to reduce triglyceride synthesis underscores its potential as a therapeutic agent for metabolic diseases characterized by dyslipidemia.

While the foundational pharmacology of PF-06424439 is established, further research is warranted. Specifically, the public dissemination of detailed quantitative data from in vivo efficacy studies would be highly valuable to the scientific community. Such data would allow for a more thorough assessment of its therapeutic potential and facilitate comparisons with other emerging therapies targeting lipid metabolism. Additionally, a deeper exploration of the upstream and downstream signaling consequences of DGAT2 inhibition could uncover novel biological roles for this enzyme and provide further insights into the pathophysiology of metabolic diseases.

References

- 1. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of diacylglycerol acyltransferase 2 protein stability by gp78-associated endoplasmic-reticulum-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Addition of dietary fat to cholesterol in the diets of LDL receptor knockout mice: effects on plasma insulin, lipoproteins, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic synthesis of triacylglycerols containing medium-chain fatty acids is dominated by diacylglycerol acyltransferase 1 and efficiently inhibited by etomoxir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of DGAT2 Stimulates Lipid Droplet Formation and Triacylglycerol Accumulation in Bovine Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

The Role of PF-06424439 Methanesulfonate in Hepatic Steatosis Research: A Technical Guide to a Selective DGAT2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the abnormal accumulation of triglycerides in the liver, is the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Nonalcoholic Fatty Liver Disease (NAFLD). A key enzyme in the final stage of triglyceride synthesis is Diacylglycerol O-Acyltransferase 2 (DGAT2). PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of DGAT2. This technical guide provides an in-depth overview of PF-06424439, its mechanism of action, preclinical data, and detailed experimental protocols for its application in hepatic steatosis research. By targeting the terminal step in triglyceride synthesis, PF-06424439 offers a focused therapeutic strategy to reduce hepatic lipid accumulation.

Introduction: Targeting Lipid Synthesis in Hepatic Steatosis

The pathogenesis of hepatic steatosis involves an imbalance in lipid metabolism, where fatty acid uptake and de novo lipogenesis (DNL) exceed fatty acid oxidation and export as very-low-density lipoprotein (VLDL). Two critical enzymatic control points in this process are Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in DNL, and Diacylglycerol O-Acyltransferase (DGAT), which catalyzes the final commitment step of triglyceride (TG) synthesis.

While ACC inhibitors target the initial steps of fatty acid synthesis, DGAT inhibitors provide a more downstream approach. The DGAT enzyme exists in two primary isoforms, DGAT1 and DGAT2. DGAT2 is the predominant isoform in the liver and preferentially esterifies fatty acids derived from de novo lipogenesis into triglycerides.[1] Its inhibition is therefore a promising strategy for specifically reducing the synthesis and accumulation of new fat in the liver.

PF-06424439 is an imidazopyridine-based, potent, and selective inhibitor of DGAT2.[2][3] Its high selectivity for DGAT2 over DGAT1 and other related acyltransferases makes it a precise tool for investigating the role of this specific enzyme in the progression of hepatic steatosis.[4]

Mechanism of Action of PF-06424439

PF-06424439 acts as a slowly reversible, time-dependent inhibitor of DGAT2, binding to the enzyme in a noncompetitive manner with respect to the acyl-CoA substrate.[2] The primary mechanism involves two steps: an initial formation of an enzyme-inhibitor complex, followed by an isomerization to a much higher affinity complex.[5]

The direct effect of this inhibition is the blockade of the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglyceride.[1] This action directly curtails the liver's capacity to synthesize and store triglycerides, thereby mitigating steatosis.

Interestingly, recent research has revealed a dual mechanism. Beyond direct enzymatic inhibition, the blockade of DGAT2 by inhibitors like PF-06424439 also leads to the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of key DNL enzymes. By preventing the cleavage and activation of SREBP-1, DGAT2 inhibition effectively downregulates the entire fatty acid synthesis pathway, representing a powerful secondary effect that complements its primary inhibitory action.[1]

Signaling Pathway of DGAT2 Inhibition

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on available preclinical research.

Table 1: In Vitro Potency and Selectivity of PF-06424439

| Target Enzyme | IC50 (nM) | Selectivity vs. DGAT2 | Reference |

|---|---|---|---|

| DGAT2 | 14 | - | [2][4] |

| DGAT1 | >50,000 | >3500x | [4] |

| MGAT2 | >50,000 | >3500x | [4] |

| MGAT3 | >50,000 | >3500x |[4] |

Table 2: Preclinical In Vivo Efficacy of PF-06424439

| Animal Model | Dosing Regimen | Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| Sucrose-fed rats | 0.1 - 10 mg/kg | Single dose | Dose-dependent reduction in plasma triglycerides | [4] |

| Ldlr-/- mice on high-fat, high-cholesterol diet | 60 mg/kg/day (p.o.) | 3 days | Reduction in plasma triglycerides and cholesterol; Reduction in hepatic triglycerides | [2][4] |

| Sprague-Dawley rats | 1 mg/kg (i.v.) | Single dose | Moderate clearance, short half-life (t1/2 = 1.39 h) |[2][3] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing PF-06424439 in key experiments for hepatic steatosis research.

Protocol 1: In Vitro Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

This protocol details the induction of a steatotic phenotype in human hepatoma (HepG2) cells and treatment with PF-06424439 to assess its effect on lipid accumulation.

A. Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Oleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 or Nile Red staining solution

-

DAPI (4',6-diamidino-2-phenylindole) counterstain

B. Preparation of Reagents:

-

PF-06424439 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.

-

Oleic Acid-BSA Complex: a. Prepare a 100 mM solution of oleic acid in 0.1 M NaOH by heating to 70°C. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water and warm to 37°C. c. Add the oleic acid solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM oleic acid. d. Filter-sterilize and store at -20°C.

C. Experimental Procedure:

-

Cell Seeding: Seed HepG2 cells into 96-well, black, clear-bottom imaging plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours at 37°C, 5% CO2.

-

Treatment: a. Prepare serial dilutions of PF-06424439 in culture medium from the 10 mM stock. A typical concentration range is 10 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%. b. Prepare the lipid challenge medium by diluting the oleic acid-BSA complex into serum-free DMEM to a final concentration of 0.25-0.5 mM oleic acid. c. Aspirate the growth medium from the cells. d. Add the treatment media:

- Vehicle Control: Lipid challenge medium with 0.1% DMSO.

- Test Groups: Lipid challenge medium containing the desired concentrations of PF-06424439.

- Negative Control: Serum-free DMEM with 0.1% DMSO (no oleic acid).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Staining and Imaging: a. Aspirate the medium and wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS. d. Stain cells with BODIPY 493/503 (1 µg/mL) and DAPI (1 µg/mL) in PBS for 30 minutes at room temperature, protected from light.[5][6] e. Wash twice with PBS. Add 100 µL of PBS to each well for imaging.

-

Quantification: a. Acquire images using a high-content imaging system or fluorescence microscope. b. Use image analysis software to quantify the total fluorescence intensity of BODIPY per cell (normalized to the DAPI-stained nucleus count). The percentage of lipid-positive cells can also be determined.[5]

Workflow for In Vitro Lipid Accumulation Assay

Protocol 2: In Vivo High-Fat Diet-Induced Hepatic Steatosis in Mice

This protocol describes the induction of hepatic steatosis in mice using a high-fat diet (HFD) and subsequent treatment with PF-06424439.

A. Materials:

-

C57BL/6J or Ldlr-/- mice (male, 6-8 weeks old)

-

High-Fat Diet (e.g., 60 kcal% from fat)

-

Standard Chow Diet (Control)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose (CMC) in water)

-

Equipment for oral gavage, blood collection, and tissue harvesting

-

Kits for quantifying plasma and hepatic triglycerides and cholesterol

B. Experimental Procedure:

-

Acclimation and Diet Induction: a. Acclimate mice for one week with free access to standard chow and water. b. Record baseline body weights. c. Divide mice into two main groups: Control Diet and High-Fat Diet (HFD). d. Feed mice their respective diets for 8-16 weeks to induce obesity and hepatic steatosis. Monitor body weight weekly.

-

Treatment Phase (Example: last 4 weeks of diet): a. After the induction period, randomize the HFD-fed mice into treatment groups:

- HFD + Vehicle

- HFD + PF-06424439 (e.g., 30-60 mg/kg) b. Prepare the dosing solution of PF-06424439 in the vehicle daily. c. Administer the compound or vehicle via oral gavage (p.o.) once daily for the specified treatment duration.

-

Endpoint Analysis: a. At the end of the treatment period, fast mice for 4-6 hours. b. Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis. c. Euthanize mice and perfuse the liver with ice-cold PBS. d. Harvest the liver, weigh it, and section it for analysis.

-

Biochemical and Histological Analysis: a. Plasma Analysis: Centrifuge blood to collect plasma. Use commercial kits to measure triglyceride, total cholesterol, ALT, and AST levels. b. Hepatic Lipid Quantification:

- Homogenize a pre-weighed piece of liver tissue in an appropriate buffer.

- Extract lipids using a standard method (e.g., Folch or Bligh-Dyer).

- Use commercial kits to measure triglyceride and cholesterol content, normalized to liver weight. c. Histology:

- Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

- Embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze for Oil Red O staining to visualize neutral lipid droplets.

Workflow for In Vivo Efficacy Study

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of DGAT2 in the pathophysiology of hepatic steatosis. Its high potency and selectivity allow for precise inhibition of the terminal step of triglyceride synthesis. Furthermore, its secondary effect of suppressing the master lipogenic regulator SREBP-1c enhances its efficacy in reducing hepatic lipid accumulation. The experimental protocols provided herein offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo models of MASLD.

Future research should continue to explore the long-term effects of DGAT2 inhibition on hepatic inflammation and fibrosis, which are key drivers of disease progression to more severe steatohepatitis (MASH). Additionally, studies investigating the combination of DGAT2 inhibitors like PF-06424439 with inhibitors of other metabolic pathways, such as ACC inhibitors, may reveal synergistic effects and provide more comprehensive therapeutic strategies for this prevalent and complex liver disease.

References

- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. agilent.com [agilent.com]

- 6. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-06424439 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[5] Inhibition of DGAT2 has therapeutic potential for treating metabolic diseases such as hyperlipidemia and hepatic steatosis.[5] PF-06424439 inhibits DGAT2 in a time-dependent and slowly reversible manner, with a noncompetitive mode of action with respect to the acyl-CoA substrate.[2][3][5] In cancer research, PF-06424439 has been shown to reduce lipid droplet formation, inhibit cell migration, and enhance the radiosensitivity of cancer cells.[1][6][7]

Data Presentation

In Vitro Efficacy of PF-06424439

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 14 nM | Recombinant DGAT2 | [1][2][3][4] |

| Kiapp | 16.7 nM | Recombinant DGAT2 | [5] |

| Dissociation Half-life (t1/2) | 1.2 hours | EI complex | [5] |

Signaling Pathway

PF-06424439 specifically targets DGAT2, an enzyme in the triglyceride synthesis pathway. DGAT2 converts diacylglycerol (DAG) and acyl-CoA into triacylglycerol (TAG), which is then stored in lipid droplets. By inhibiting DGAT2, PF-06424439 blocks the production of TAG and the subsequent formation of lipid droplets.

Caption: Mechanism of PF-06424439 action on the DGAT2 signaling pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for an in vitro assay using PF-06424439.

Caption: A general workflow for in vitro cell-based assays with PF-06424439.

Protocol 1: Cell Viability Assay

This protocol is adapted from studies on MCF7 breast cancer cells.[1][7]

1. Materials:

- MCF7 cells

- Complete growth medium (e.g., DMEM with 10% FBS)

- 96-well black polystyrene microplates

- PF-06424439 methanesulfonate

- DMSO (for stock solution)

- PrestoBlue™ Cell Viability Reagent

- Microplate reader

2. Procedure:

- Cell Seeding: Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.[1]

- Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

- Compound Preparation: Prepare a stock solution of PF-06424439 in DMSO. Further dilute the stock solution in a complete growth medium to achieve final treatment concentrations (e.g., 1, 10, 50, 100, 200 µM).[1][7] Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

- Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, and 96 hours).[1]

- Viability Measurement:

- Add 10 µL of PrestoBlue™ reagent to each well.

- Incubate for 1-2 hours at 37°C.

- Measure fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lipid Droplet Staining

This protocol is a general method for visualizing intracellular lipid droplets.

1. Materials:

- Cells seeded on coverslips in a 24-well plate or in an imaging-compatible multi-well plate.

- This compound

- BODIPY 493/503

- Hoechst 33342

- Phosphate-buffered saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS

- Fluorescence microscope

2. Procedure:

- Cell Seeding and Treatment: Seed cells and treat with PF-06424439 (e.g., 10-20 µM) and controls for the desired duration (e.g., 16-72 hours).[7][8]

- Fixation:

- Wash cells twice with PBS.

- Fix the cells with 4% PFA for 15 minutes at room temperature.

- Wash three times with PBS.

- Staining:

- Prepare a staining solution of 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.[8]

- Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

- Washing: Wash the cells three times with PBS.

- Imaging: Mount the coverslips on slides with a mounting medium or image the plate directly using a fluorescence microscope. BODIPY 493/503 will stain lipid droplets (green), and Hoechst 33342 will stain the nuclei (blue).[8]

Protocol 3: Western Blot for EMT Markers

This protocol can be used to assess the effect of PF-06424439 on proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and Vimentin.[6][7]

1. Materials:

- Cells treated with PF-06424439 and controls.

- RIPA buffer with protease and phosphatase inhibitors.

- BCA protein assay kit.

- SDS-PAGE gels.

- PVDF membrane.

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-β-actin).

- HRP-conjugated secondary antibodies.

- Enhanced chemiluminescence (ECL) substrate.

- Imaging system.

2. Procedure:

- Cell Lysis:

- Wash treated cells with ice-cold PBS.

- Lyse cells in RIPA buffer on ice for 30 minutes.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.

- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Antibody Incubation:

- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection:

- Wash the membrane three times with TBST.

- Apply ECL substrate and visualize the protein bands using an imaging system.

- Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Acyltransferase | TargetMol [targetmol.com]

- 5. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for PF-06424439 Methanesulfonate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC50 of 14 nM.[1][2][3][4][5][6][7] DGAT2 is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[8][9] Inhibition of DGAT2 has shown therapeutic potential in preclinical models of metabolic diseases and certain types of cancer.[10][11][12] PF-06424439 has been demonstrated to be a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[2][3][4][8] Preclinical studies have shown that it can reduce plasma triglyceride and cholesterol levels.[2][5][7][13][14] This document provides detailed application notes and protocols for the administration of PF-06424439 methanesulfonate in various animal models based on available research.

Mechanism of Action

PF-06424439 selectively inhibits DGAT2, thereby blocking the final step of triglyceride synthesis from diacylglycerol.[8] This leads to a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides and a decrease in hepatic lipid levels.[8][15] Mechanistic studies have shown that inhibition of DGAT2 by PF-06424439 can also lead to an increase in phosphatidylethanolamine in the endoplasmic reticulum, which in turn blocks the cleavage and activation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenic genes.[15] This dual action contributes to its lipid-lowering effects. In the context of cancer, DGAT2 inhibition has been shown to reduce lipid droplet formation, suppress cell migration and invasion, and enhance sensitivity to radiation therapy in certain cancer cell lines.[12][13]

Caption: Signaling pathway of PF-06424439 action.

Data Presentation

Pharmacokinetic Parameters of PF-06424439

| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Half-life (t½, hours) | Oral Bioavailability (%) | Reference(s) |

| Rat | IV | 1 | 18 | 1.4 | - | [1] |

| Rat | IV | 1 | Moderate | 1.39 | - | [2][3][7] |

| Rat | - | - | - | - | >100 | [1] |

| Dog | - | - | 18 | 1.2 | >100 | [1] |

In Vivo Efficacy Studies of PF-06424439

| Animal Model | Condition | Dose (mg/kg) | Administration Route & Frequency | Study Duration | Key Findings | Reference(s) |

| Male low-density lipoprotein receptor (Ldlr) knockout mice | Dyslipidemia | 60 | Oral, daily | 3 days | Reduced plasma TG and cholesterol levels. | [2][3][5][7][13] |

| Sucrose-fed rats | Dyslipidemia | 0.1 - 10 | Oral | - | Dose-dependent reduction in plasma triglyceride levels. | [5] |

| SCID mice and nude mice with BGC823 and HGC27 cell xenografts | Gastric Cancer Peritoneal Metastasis | Not specified | Intraperitoneal injection | - | Significantly reduced mesenteric metastasis. | [11] |

| Mice on a 60% high-fat diet | Intestinal Barrier Failure | Not specified | Oral | 2 days | When co-administered with a DGAT1 inhibitor, induced severe watery diarrhea and intestinal injury. | [9] |

| C57BL/6J and ob/ob mice, TghSREBP-1c rats | Hepatic Steatosis | Not specified | - | - | Blocked activation of liver SREBP-1, reducing fatty acid synthesis and liver TGs. | [15] |

Experimental Protocols

Protocol 1: Oral Administration in a Dyslipidemia Mouse Model

Objective: To assess the effect of orally administered PF-06424439 on plasma lipid levels in a dyslipidemic mouse model.

Animal Model: Male low-density lipoprotein receptor (Ldlr) knockout mice (Ldlr-/-).[2][13]

Materials:

-

This compound powder

-

Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Blood collection tubes (e.g., EDTA-coated)

Procedure:

-

Formulation Preparation: Prepare a homogenous suspension of PF-06424439 in the CMC-Na vehicle. For a 60 mg/kg dose, a typical concentration might be 6 mg/mL, assuming a dosing volume of 10 mL/kg. Ensure the suspension is uniformly mixed before each administration.[13]

-

Animal Acclimatization: Acclimate the Ldlr-/- mice to the housing conditions for at least one week before the start of the experiment. Provide ad libitum access to a high-fat, high-cholesterol diet to induce a dyslipidemic phenotype.

-

Dosing: Administer PF-06424439 at a dose of 60 mg/kg via oral gavage once daily for 3 consecutive days.[2][3][7][13] A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples at baseline (before the first dose) and at a predetermined time point after the final dose (e.g., 4-6 hours post-dose) for plasma lipid analysis.

-

Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for triglyceride and total cholesterol levels using standard biochemical assays.

Caption: Workflow for oral administration in mice.

Protocol 2: Intravenous Administration for Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of PF-06424439 following intravenous administration in rats.

Animal Model: Male Wistar-Han or Sprague-Dawley rats.[7][10]

Materials:

-

This compound powder

-

Solvents for IV formulation: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water for injection (ddH2O).[13]

-

Intravenous catheters

-

Syringes

-

Animal balance

-

Blood collection tubes (e.g., heparinized)

Procedure:

-

Formulation Preparation: Prepare a clear solution of PF-06424439 for intravenous injection. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[13] The final concentration should be calculated to deliver a 1 mg/kg dose in a small volume (e.g., 1-2 mL/kg).

-

Animal Preparation: Surgically implant an intravenous catheter (e.g., in the jugular vein) in the rats one day prior to the study to allow for recovery.

-

Dosing: Administer PF-06424439 as a single bolus injection at a dose of 1 mg/kg through the intravenous catheter.[2][3][4][7]

-

Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of PF-06424439 using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Caption: Workflow for IV administration in rats.

Conclusion

This compound is a valuable research tool for studying the role of DGAT2 in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for its administration in preclinical animal models. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for animal welfare.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Acyltransferase | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bio-techne.com [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]